Cas no 425379-14-2 (4-Fluoro-3-pyridin-4-ylbenzeneboronic acid)

4-フルオロ-3-ピリジン-4-イルベンゼンボロン酸は、有機合成化学において重要なボロン酸誘導体です。特にSuzuki-Miyauraカップリング反応において、高い反応性と選択性を示すことが特徴です。ピリジン環とフッ素原子の存在により、電子特性が調整され、医薬品中間体や機能性材料の合成に有用です。また、安定性に優れており、取り扱いが比較的容易な点も利点です。この化合物は、複雑な芳香族化合物の構築において、効率的なビルディングブロックとして活用されています。

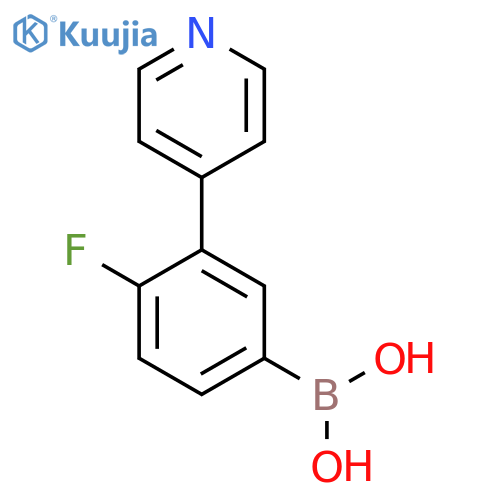

425379-14-2 structure

商品名:4-Fluoro-3-pyridin-4-ylbenzeneboronic acid

CAS番号:425379-14-2

MF:C11H9BFNO2

メガワット:217.004066228867

CID:2641858

4-Fluoro-3-pyridin-4-ylbenzeneboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid

- OWNTXISUQWLBMC-UHFFFAOYSA-N

- 4-Fluoro-3-(pyridin-4-yl)benzeneboronic acid

- 4-fluoro-3-(pyridin-4-yl)benzene-boronic acid

- [4-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid

-

- インチ: 1S/C11H9BFNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7,15-16H

- InChIKey: OWNTXISUQWLBMC-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(B(O)O)C=C1C1C=CN=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 224

- トポロジー分子極性表面積: 53.4

4-Fluoro-3-pyridin-4-ylbenzeneboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029201716-500mg |

[4-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid |

425379-14-2 | 95% | 500mg |

$1999.00 | 2023-09-01 | |

| Alichem | A029201716-100mg |

[4-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid |

425379-14-2 | 95% | 100mg |

$1499.00 | 2023-09-01 |

4-Fluoro-3-pyridin-4-ylbenzeneboronic acid 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

425379-14-2 (4-Fluoro-3-pyridin-4-ylbenzeneboronic acid) 関連製品

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量